5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Description
“5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione” is a compound that belongs to the class of organic compounds known as pyridopyrimidines . These are organic polycyclic compounds containing a pyridine ring fused to a pyrimidine ring . Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Scientific Research Applications
Heterocyclic Synthesis
Research efforts have been dedicated to the development of efficient synthetic routes for pyrrolo[2,3-d]pyrimidine derivatives, leveraging methodologies like controlled microwave heating for one-pot synthesis. These synthetic approaches are crucial for generating diverse heterocyclic compounds that can be further explored for various biological activities (Shaker et al., 2011).
Biological Activity and Potential Applications
Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their potential as biological agents. For instance, one study reported the synthesis of novel derivatives with significant anti-inflammatory activity, as well as antimicrobial and antifungal properties. These compounds were also subjected to molecular docking studies, suggesting their potential interaction with biological targets (Veeranna et al., 2022).
Antioxidant Properties
The antioxidant potential of pyrimido[4,5-d]pyrimidine derivatives synthesized using iodine as a catalyst has been explored, indicating significant bioactivity. This research highlights the compound's relevance in the development of antioxidants, with optimization studies focusing on reaction conditions to enhance efficacy (Cahyana et al., 2020).
Novel Synthetic Methodologies
Innovative synthetic methodologies for creating pyrrolo[2,3-d]pyrimidine-2,4-diones have been developed, including arylglyoxal-based three-component reactions facilitated by microwave heating. These methods provide a simple and efficient protocol for generating diverse derivatives, highlighting the compound's versatility in synthetic chemistry (Karamthulla et al., 2017).
Properties
IUPAC Name |
5-(4-iodophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3O2/c13-7-3-1-6(2-4-7)8-5-14-10-9(8)11(17)16-12(18)15-10/h1-5H,(H3,14,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNWVBNWTSLGCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC3=C2C(=O)NC(=O)N3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679859 |
Source
|
Record name | 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-61-2 |
Source
|
Record name | 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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